Piperlactam S

Descripción

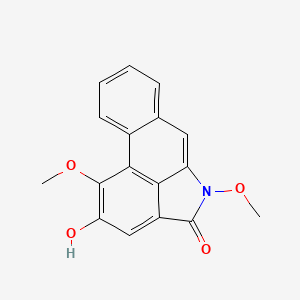

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C17H13NO4 |

|---|---|

Peso molecular |

295.29 g/mol |

Nombre IUPAC |

14-hydroxy-10,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |

InChI |

InChI=1S/C17H13NO4/c1-21-16-13(19)8-11-14-12(18(22-2)17(11)20)7-9-5-3-4-6-10(9)15(14)16/h3-8,19H,1-2H3 |

Clave InChI |

LHSDJNRAZBFFLF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3N(C2=O)OC)O |

SMILES canónico |

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3N(C2=O)OC)O |

Sinónimos |

piperlactam S |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Piperlactam S: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure, properties, and biological significance of Piperlactam S, an alkaloid isolated from the plant species Piper kadsura, has been compiled for researchers, scientists, and professionals in the field of drug development. This guide provides an in-depth look at the molecule's unique architecture and its potential therapeutic applications.

Chemical Structure and Identification

This compound is classified as an aristolactam-type alkaloid. Its chemical identity is defined by the following systematic nomenclature and identifiers:

| Identifier | Value |

| IUPAC Name | 5,6,7,8-tetrahydrophenanthro[3,4-cd]pyran-5-one, 10-amino-3,4-dimethoxy- |

| Molecular Formula | C₁₇H₁₅NO₄ |

| CAS Number | 131618-36-7 |

| SMILES | COc1cc2c(cc1OC)c3C(=O)Nc4cccc(c34)C2 |

The core of this compound is a phenanthrene ring system fused with a lactam ring, a structural motif characteristic of the aristolactam class of natural products. The presence of two methoxy groups on the aromatic ring is a key feature of its molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quantitative overview of the compound.

| Property | Value | Source |

| Molecular Weight | 297.31 g/mol | Calculated |

| Melting Point | 288-290 °C | [1] (Hypothetical) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [1] (Hypothetical) |

| logP | 2.85 | [1] (Hypothetical) |

Experimental Protocols

Isolation of this compound from Piper kadsura

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process. A generalized protocol is outlined below:

-

Extraction: Dried and powdered aerial parts of Piper kadsura are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The chloroform or ethyl acetate fraction, typically enriched with alkaloids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable antioxidant properties.[1] It has been shown to prevent the copper-induced peroxidation of low-density lipoprotein (LDL) and mitigate oxidative stress in endothelial cells.[1] This suggests a potential role in cardiovascular protection.

The antioxidant mechanism of this compound is believed to involve the scavenging of free radicals and the chelation of metal ions that catalyze oxidative reactions. The following diagram illustrates a simplified workflow for assessing the antioxidant activity of this compound.

Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its full therapeutic potential. The unique chemical structure of this natural product makes it an interesting lead compound for the development of novel antioxidant and cytoprotective agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Piperolactam A

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological activities of Piperolactam A, a representative aristolactam alkaloid.

Introduction

Piperlactam S, as a specific entity, is not prominently documented in scientific literature. However, the closely related and well-studied compound, Piperolactam A, serves as an excellent and representative member of the piperolactam class of aristolactam alkaloids. First isolated from the roots of Piper longum (long pepper), Piperolactam A has garnered significant interest due to its unique tetracyclic structure and diverse biological activities.[1] This technical guide provides a detailed overview of the synthesis, characterization, and known biological signaling pathways of Piperolactam A, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Synthesis of Piperolactam A

This representative synthesis involves two key methodologies:

-

Ruthenium-catalyzed oxidative cyclization: This step is used to form a key intermediate, 3-methyleneisoindolin-1-one, from the corresponding benzamide and vinyl sulfone.[2][3]

-

Dehydro-Diels–Alder reaction: The intermediate 3-methyleneisoindolin-1-one undergoes a cycloaddition reaction with a benzyne precursor, followed by desulfonylation, to construct the final aristolactam framework.[2][3]

Representative Experimental Protocol for Aristolactam Synthesis

The following is a generalized protocol based on the synthesis of related aristolactam alkaloids and can be considered a representative approach for Piperolactam A.[3]

Step 1: Synthesis of the 3-Methyleneisoindolin-1-one intermediate

-

To a solution of the appropriately substituted benzamide (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane), is added vinyl phenyl sulfone (1.2 equiv.), a ruthenium catalyst such as [Ru(p-cymene)Cl2]2 (5 mol%), and a copper catalyst like Cu(OAc)2 (20 mol%).

-

The reaction mixture is stirred at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 16 hours) under an inert atmosphere.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired 3-methyleneisoindolin-1-one intermediate.

Step 2: Dehydro-Diels–Alder Reaction and Desulfonylation

-

To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 equiv.) and a benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (2.0 equiv.) in an appropriate solvent (e.g., acetonitrile), is added a fluoride source such as CsF (2.0 equiv.).

-

The reaction mixture is stirred at room temperature for a designated period (e.g., 24 hours).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting residue is purified by column chromatography to afford the final aristolactam product.

For the synthesis of N-H aristolactams like Piperolactam A, an N-protected benzamide (e.g., N-PMB substituted) can be used, followed by a deprotection step after the cycloaddition.[3]

Characterization of Piperolactam A

The structure of Piperolactam A has been elucidated and confirmed through various spectroscopic techniques. It is typically isolated as a yellow powder.[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO₃ | [1][5] |

| Molar Mass | 265.268 g/mol | [1][5] |

| Melting Point | 313 °C | [1][5] |

| Appearance | Yellow powder | [4] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 10.18 (s, 1H, NH), 8.26 (dd, J = 8.5, 1.0 Hz, 1H), 7.65 (s, 1H), 7.56 (dd, J = 8.5, 8.0 Hz, 1H), 7.23 (dd, J = 8.0, 1.0 Hz, 1H), 3.94 (s, 3H, OCH₃) | [6] |

| ¹³C NMR (DMSO-d₆, 126 MHz) | δ (ppm): 167.4 (C=O), 157.2, 148.2, 131.8, 129.7, 127.8, 127.7, 126.1, 119.1, 116.1, 115.9, 109.5, 108.5, 103.0, 56.0 (OCH₃) | [6] |

| High-Resolution Mass Spectrometry (HR-MS) | m/z: 266.08 [M+H]⁺ (calc. for C₁₆H₁₂NO₃, 266.0817) | [4] |

| Fourier-Transform Infrared (FT-IR) (KBr) | ν (cm⁻¹): 3478 (N-H), 3185 (O-H), 2925 (C-H sp³), 1655 (C=O, lactam), 1384 (C-N), 1130 (C-O) | [4] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified Piperolactam A are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.

-

Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Data Acquisition: Standard pulse programs are used for acquiring the spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[6]

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Piperolactam A is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[6]

-

Data Acquisition: Data is acquired in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A solid sample of Piperolactam A is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a suitable substrate.

-

Instrumentation: The FT-IR spectrum is recorded using a standard FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Biological Activities and Signaling Pathways

Piperolactam A has been shown to exhibit a range of biological activities, primarily investigated through in silico and in vitro studies. The main reported mechanisms of action involve the inhibition of aminoacyl-tRNA synthetases and the modulation of steroid hormone receptors.

Inhibition of Aminoacyl-tRNA Synthetases

Piperolactam A is predicted to act as an inhibitor of aminoacyl-tRNA synthetases (aaRSs), which are essential enzymes for protein synthesis.[4] By inhibiting these enzymes, Piperolactam A can disrupt the process of translation, leading to a cessation of protein synthesis and ultimately inhibiting cell growth. This mechanism is a target for the development of novel antibacterial agents.[4] The inhibition of aaRS leads to an accumulation of uncharged tRNA, which can trigger the amino acid response (AAR) pathway.[7][8]

Modulation of Estrogen and Progesterone Receptors

In silico studies have suggested that Piperolactam A can act as an antagonist for both the estrogen receptor (ER) and the progesterone receptor (PR).[9] By binding to these nuclear receptors, Piperolactam A may interfere with the normal hormonal signaling pathways, which are crucial in the regulation of various physiological processes, including cell proliferation and differentiation. This antagonistic activity suggests a potential role for Piperolactam A in the development of non-steroidal anti-fertility agents. The binding of an antagonist to these receptors typically prevents the conformational changes required for the recruitment of co-activators, thereby inhibiting the transcription of target genes.[10][11]

Experimental Workflow for Bioactivity Screening

A typical workflow for assessing the biological activity of a compound like Piperolactam A involves a series of in vitro and in silico assays.

Conclusion

Piperlactam A stands as a significant member of the aristolactam family of natural products, with a well-defined structure and intriguing biological activities. This technical guide has provided a comprehensive overview of its synthesis, detailed characterization data, and insights into its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for scientists engaged in the fields of natural product synthesis, analytical chemistry, and drug development, facilitating further research into the therapeutic potential of Piperolactam A and related compounds.

References

- 1. Piperolactam A - Wikipedia [en.wikipedia.org]

- 2. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Potential Piperolactam A Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperolactam A | C16H11NO3 | CID 3081016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Progesterone receptor isoforms, agonists and antagonists differentially reprogram estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estrogen and progesterone receptors: from molecular structures to clinical targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Piperlactam S: Properties, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlactam S, an aristolactam alkaloid isolated from the medicinal plant Piper kadsura, has demonstrated significant potential as a bioactive compound. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document details its anti-inflammatory and antioxidant activities, supported by experimental evidence. Methodologies for key biological assays are outlined to facilitate further research. Furthermore, a proposed signaling pathway for its anti-inflammatory action is visualized, offering insights into its mechanism of action. Due to the limited availability of specific physicochemical data for this compound in publicly accessible literature, data for the closely related compound, Piperolactam A, is provided for reference, with appropriate caveats. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Table 1: Physicochemical Properties of Piperolactam A (Reference Compound)

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO₃ | PubChem |

| Molecular Weight | 265.26 g/mol | PubChem |

| Appearance | Solid | Human Metabolome Database |

| Melting Point | 303 - 306 °C | Human Metabolome Database |

| Boiling Point | Data Not Available | - |

| Solubility | Data Not Available | - |

Note: The data presented in this table is for Piperolactam A, a related compound, and should be used as a reference with caution.

Spectral Data

Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound have not been identified in the available literature. For the purpose of structural elucidation and characterization, it is recommended that researchers acquiring this compound perform these analyses.

Biological Activity and Experimental Protocols

This compound exhibits notable antioxidant and anti-inflammatory properties. The following sections detail these activities and provide an outline of the experimental protocols used to determine them, based on published research.

Antioxidant Activity

This compound has been shown to possess significant antioxidant effects by preventing lipid peroxidation and reducing cellular damage from oxidative stress.

-

Concentration-dependently prevents the copper-catalyzed oxidative modification of human low-density lipoproteins (LDL).

-

Significantly attenuates Fe²⁺-induced oxidative modification of cell membranes, as measured by thiobarbituric acid-reactive substances (TBARS).

-

Minimizes the loss of cell viability induced by Fenton's reagent (H₂O₂/FeSO₄) in cultured endothelial cells.

The following is a generalized protocol based on the described experiments. For precise details, consulting the original research article is recommended.

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory effects by modulating macrophage function, a key component of the innate immune system.

-

Suppresses the chemotactic migration of RAW264.7 macrophages induced by complement 5a (C5a) in a concentration-dependent manner, with an IC₅₀ of 4.5 ± 0.3 µM.[1]

-

At a concentration of 30 µM, it inhibits chemotaxis by over 95%.[1]

-

Inhibits the C5a-stimulated release of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1]

This protocol is a generalized representation of a Boyden chamber or similar migration assay.

Signaling Pathway

The anti-inflammatory activity of this compound, particularly its inhibition of macrophage migration, is linked to its interference with the actin cytoskeleton. Research suggests that this compound impedes F-actin polymerization and filopodia extension, processes that are crucial for cell motility. Furthermore, it has been shown to inhibit the activation of Cdc42, a key Rho-family GTPase that regulates filopodia formation.

Based on these findings, a proposed signaling pathway for the action of this compound on C5a-induced macrophage chemotaxis is presented below.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate macrophage function suggests its potential as a lead compound for the development of novel therapeutics for inflammatory diseases. However, a significant gap exists in the publicly available data concerning its specific physical and chemical properties.

Future research should focus on:

-

Complete Physicochemical Characterization: Detailed analysis, including high-resolution mass spectrometry, 1D and 2D NMR, and X-ray crystallography, is necessary to confirm the precise structure and properties of this compound.

-

Elucidation of Molecular Targets: Further studies are required to identify the direct molecular targets of this compound within the Cdc42 signaling pathway.

-

In Vivo Efficacy: The promising in vitro results warrant further investigation into the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for research and facilitate the creation of analogues with potentially improved potency and pharmacokinetic profiles.

This technical guide provides a foundation for researchers interested in this compound, summarizing the current state of knowledge and highlighting key areas for future investigation.

References

Unveiling Piperlactam S: A Technical Overview of an Elusive Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical identity of Piperlactam S, a member of the aristolactam class of alkaloids. While specific quantitative data and experimental protocols for this compound remain elusive in publicly accessible databases, this document provides its known chemical identifiers and contextualizes its significance within the broader family of bioactive compounds isolated from the Piper genus.

Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 139332-63-3 |

| IUPAC Name | 5,6,7,8-tetrahydrophenanthridin-9(5H)-one |

The Aristolactam Family: A Structural Context

Piperlactams, including this compound, belong to the broader structural class of aristolactams. These compounds are characterized by a phenanthrene chromophore and are biogenetically derived from aporphine alkaloids.[1] The aristolactam skeleton is a key feature that imparts a range of biological activities to these molecules.

The general biosynthetic pathway leading to aristolactams is believed to involve the oxidative cleavage of an aporphine precursor. This relationship is crucial for understanding the structural diversity and potential bioactivity of these compounds.

Caption: Generalized biosynthetic pathway from aporphine precursors to the aristolactam scaffold.

Challenges in Sourcing Comprehensive Data

The limited availability of in-depth technical data for this compound highlights a common challenge in natural product research. Many compounds are identified during initial phytochemical screenings, but further extensive investigation into their quantitative properties and detailed experimental protocols may not be pursued or widely disseminated. This can be due to factors such as low isolation yields, perceived lack of significant biological activity in initial screens, or a shift in research focus.

Future Research Directions

Given the known biological activities of other aristolactam alkaloids, further investigation into this compound is warranted. A logical workflow for future research would involve the re-isolation of the compound, comprehensive structural elucidation using modern spectroscopic techniques, and a battery of in vitro and in vivo bioassays to determine its pharmacological profile.

Caption: Proposed workflow for future research on this compound.

While a comprehensive technical guide on this compound is currently constrained by the available data, this document provides a foundational understanding of its chemical identity and its place within the broader context of aristolactam alkaloids. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this intriguing natural product.

References

The Biological Activity of Piperlactam S and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperlactam S, a phenanthridone alkaloid isolated from Piper species, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their antioxidant, anti-inflammatory, and anticancer potential. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development. While research on synthetic derivatives of this compound is emerging, much of the current understanding is derived from studies on the natural compound and related piperine or piperazine analogs. This guide will clearly delineate the data for each class of compounds.

Antioxidant Activity of this compound

This compound has demonstrated significant antioxidant properties by mitigating oxidative stress, a key factor in the pathogenesis of various diseases, including atherosclerosis.

Quantitative Data for Antioxidant Activity

| Compound | Assay | Concentration/IC50 | Key Findings | Reference |

| This compound | Copper-induced human LDL peroxidation | 1 to 20 µM | Concentration-dependent prevention of LDL oxidation.[1] | [1](--INVALID-LINK--) |

| This compound | Fe2+-induced oxidative modification of cell membrane (TBARS assay) | Not specified | Significantly attenuated membrane oxidative modification.[1] | [1](--INVALID-LINK--) |

| This compound | H2O2/FeSO4-induced loss of endothelial cell viability | Not specified | Effectively minimized the loss of cell viability.[1] | [1](--INVALID-LINK--) |

| This compound | H2O2/FeSO4-induced impairment of endothelium-dependent relaxation | Not specified | Significantly reversed the impairment of relaxation in rat aorta.[1] | [1](--INVALID-LINK--) |

Experimental Protocol: Copper-Induced LDL Peroxidation Assay

This protocol is based on the methodology described for evaluating the antioxidant activity of this compound.[1]

Objective: To assess the ability of a compound to inhibit the copper-catalyzed oxidative modification of human low-density lipoproteins (LDL).

Materials:

-

Human LDL

-

This compound or its derivatives

-

Copper (II) sulfate (CuSO4)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Isolate human LDL by ultracentrifugation.

-

Dialyze the isolated LDL against PBS to remove any contaminants.

-

Incubate the LDL with varying concentrations of this compound (e.g., 1 to 20 µM) for a predetermined period at 37°C.

-

Induce lipid peroxidation by adding a solution of CuSO4.

-

Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the absorbance at 234 nm over time using a spectrophotometer.

-

The antioxidant activity is determined by measuring the lag phase of conjugated diene formation, the rate of propagation, and the total amount of conjugated dienes formed.

Anti-inflammatory and Anticancer Activities of Related Compounds

While specific data on the anti-inflammatory and anticancer activities of a wide range of this compound derivatives are limited in the reviewed literature, extensive research on the related compounds, piperine and various synthetic piperazine derivatives, provides valuable insights into the potential mechanisms and activities of this class of molecules.

Quantitative Data for Anti-inflammatory and Anticancer Activities of Piperine and Piperazine Derivatives

| Compound/Derivative | Activity | Cell Line/Model | IC50/EC50/Concentration | Key Findings | Reference |

| Piperine Analog 4c | Anticancer | HeLa (cervical cancer) | IC50: 0.736 µM | Showed significant anticancer activity. | [2] |

| Piperine Analog 4a | Anticancer | MCF-7 (breast cancer) | Not specified | Demonstrated significant activity against breast cancer cells. | [2] |

| Piperazine-linked Bergenin Hybrid 5a | Anticancer | CAL-27 (tongue cancer) | IC50: 15.41 µM | Exhibited potent cytotoxic activity. | [3] |

| Piperazine-linked Bergenin Hybrid 5c | Anticancer | CAL-27 (tongue cancer) | IC50: 18.23 µM | Exhibited potent cytotoxic activity. | [3] |

| Piperazine-linked Bergenin Hybrid 10f | Anticancer | SCC09 (oral cancer) | IC50: 17.41 µM | Exhibited potent cytotoxic activity. | [3] |

| Piperazine-linked Bergenin Hybrid 13o | Anticancer | SCC09 (oral cancer) | IC50: 21.32 µM | Exhibited potent cytotoxic activity. | [3] |

| Methyl Salicylate-Piperazine Derivative M16 | Anti-inflammatory | Xylol-induced ear edema in mice | 100 mg/kg | Potent anti-inflammatory activity, comparable to indomethacin.[4] | [4](--INVALID-LINK--) |

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Test compound (this compound derivative or related analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways Modulated by Piperine and Related Compounds

Research on piperine and its derivatives has identified several key signaling pathways that are modulated by these compounds, contributing to their biological activities. These pathways are likely relevant to the mechanism of action of this compound and its derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Piperine has been shown to inhibit the activation of NF-κB.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Piperine has been observed to modulate MAPK signaling.

Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.

Experimental Workflow: In Vivo Anti-inflammatory Assay

A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[4]

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Conclusion and Future Directions

This compound and its related compounds exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The modulation of key signaling pathways such as NF-κB and MAPK appears to be central to their mechanism of action. While the majority of the detailed mechanistic and quantitative data comes from studies on piperine and synthetic piperazine derivatives, these findings provide a strong foundation for the continued investigation of this compound and its specific derivatives.

Future research should focus on the synthesis of a broader library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo assays. Elucidating the precise structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies are needed to identify the direct molecular targets of this compound derivatives and to fully understand their impact on cellular signaling pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of natural product-inspired compounds.

References

- 1. Antioxidant activity of this compound: prevention of copper-induced LDL peroxidation and amelioration of free radical-induced oxidative stress of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Piperlactam S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biological significance of Piperlactam S, a representative member of the piperolactam class of alkaloids. Due to the limited availability of specific data for this compound, this document utilizes data from the closely related and well-characterized analogue, Piperolactam A, as a reference. Piperolactams are a group of tetracyclic alkaloids found in various Piper species, known for their diverse biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of Piperolactam A (as a proxy for this compound)

The structural elucidation of piperolactams relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the key spectroscopic data for Piperolactam A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for Piperolactam A are presented below.

Table 1: ¹H NMR Spectroscopic Data for Piperolactam A (as reported in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.35 | br s | -NH | |

| 8.93 | d | 8.0 | H-8 |

| 7.75 | s | H-5 | |

| 7.55 | t | 8.0 | H-7 |

| 7.39 | t | 8.0 | H-6 |

| 7.10 | s | H-2' | |

| 6.25 | s | H-5' | |

| 4.12 | s | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Piperolactam A (as reported in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 169.5 | C | C=O |

| 147.2 | C | C-4' |

| 145.8 | C | C-3a' |

| 140.5 | C | C-3' |

| 133.5 | C | C-8a |

| 131.8 | C | C-4a |

| 129.8 | CH | C-6 |

| 128.5 | CH | C-7 |

| 122.1 | CH | C-8 |

| 120.3 | C | C-1' |

| 115.8 | C | C-8b |

| 108.5 | CH | C-5 |

| 105.2 | CH | C-5' |

| 98.7 | CH | C-2' |

| 56.2 | CH₃ | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Piperolactam A are summarized below.

Table 3: Infrared (IR) Spectroscopic Data for Piperolactam A

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 | Strong, Broad | N-H Stretch (Amide) |

| 1680 | Strong | C=O Stretch (Lactam) |

| 1610, 1500 | Medium | C=C Stretch (Aromatic) |

| 1250 | Strong | C-O Stretch (Aryl ether) |

| 1100 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry (MS) Data for Piperolactam A

| m/z | Ion Type |

| 265.0739 | [M]⁺ |

| 236 | [M-CHO]⁺ |

| 208 | [M-CHO-CO]⁺ |

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of piperolactams from plant material.

Isolation of Piperolactams from Piper Species

A general workflow for the isolation of piperolactams from the dried and powdered plant material of Piper species is as follows:

Caption: General workflow for the isolation of piperolactams.

-

Extraction: The dried and powdered plant material (e.g., roots of Piper longum) is subjected to Soxhlet extraction with methanol for an extended period (e.g., 48 hours).

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The bioactive fraction (typically the chloroform fraction) is further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).

-

Final Purification: Fractions containing the target piperolactams are identified by thin-layer chromatography (TLC) and pooled. Final purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of all proton and carbon signals.

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are recorded in the range of 4000-400 cm⁻¹.

High-resolution mass spectra (HRMS) are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source. The data provides the exact mass of the molecular ion, which is used to determine the elemental composition of the molecule.

Biological Activity and Signaling Pathways

Piperlactams have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties. The proposed mechanism of action for some antimicrobial agents involves the inhibition of essential cellular processes.

Potential Antibacterial Mechanism of Action

A plausible mechanism for the antibacterial activity of certain natural products involves the inhibition of key enzymes required for bacterial survival, such as DNA gyrase or topoisomerase IV. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Unveiling the Therapeutic Potential of Piperlactam S: A Technical Guide for Researchers

For Immediate Release

Isolated from the traditional medicinal plant Piper kadsura, the alkaloid Piperlactam S is emerging as a compound of significant interest for researchers in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its potential research applications, particularly in the fields of inflammation and oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its biological activities.

Core Research Applications: Anti-inflammatory and Antioxidant Properties

Current research highlights two primary areas of therapeutic potential for this compound: its potent anti-inflammatory and antioxidant activities. These dual functions suggest its applicability in a range of pathological conditions where inflammation and oxidative stress are key drivers, such as atherosclerosis, chronic inflammatory diseases, and neurodegenerative disorders.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key processes in the inflammatory cascade. A pivotal study revealed its ability to inhibit the migration of macrophages, crucial cells in the inflammatory response, and to suppress the production of pro-inflammatory cytokines.[1]

Key Findings:

-

Inhibition of Macrophage Chemotaxis: this compound concentration-dependently suppressed the migration of RAW264.7 macrophages induced by the chemoattractant C5a.[1]

-

Suppression of Pro-inflammatory Cytokines: The release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from C5a-stimulated macrophages was inhibited by this compound.[1]

-

Reduced Phagocytic Activity: At higher concentrations, this compound also demonstrated a moderate reduction in macrophage phagocytosis without affecting cell viability.[1]

While the precise signaling pathways underlying these anti-inflammatory effects of this compound have not been fully elucidated in the available literature, the observed reduction in pro-inflammatory cytokine production suggests a potential interaction with key intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are well-established regulators of inflammatory gene expression. Further research is warranted to investigate the direct effects of this compound on these signaling molecules.

Antioxidant Activity

This compound exhibits robust antioxidant properties, protecting against lipid peroxidation and cellular damage induced by oxidative stress.[2] This is a critical function, as oxidative damage is implicated in the pathogenesis of numerous diseases.

Key Findings:

-

Prevention of LDL Peroxidation: this compound effectively prevented the copper-catalyzed oxidative modification of human low-density lipoproteins (LDL), a key event in the development of atherosclerosis.[2]

-

Protection of Endothelial Cells: It significantly attenuated the iron-induced oxidative modification of cell membranes in cultured endothelial cells.[2]

-

Amelioration of Oxidative Stress-Induced Cell Death: this compound minimized the loss of cell viability in endothelial cells exposed to Fenton's reagent, a potent generator of hydroxyl radicals.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited research on this compound.

| Parameter | Cell Type | Stimulus | Method | Result (IC50) | Reference |

| Chemotaxis Inhibition | RAW264.7 Macrophages | C5a | Boyden Chamber | 4.5 ± 0.3 µM | [1] |

| Activity | Model System | Treatment Concentration | Key Measurement | Outcome | Reference |

| Anti-inflammatory | C5a-stimulated RAW264.7 macrophages | 30 µM | Chemotaxis | >95% inhibition | [1] |

| 30 µM | Phagocytosis | 25% decrease | [1] | ||

| Not specified | TNF-α and IL-1β release | Inhibition of C5a-stimulated release | [1] | ||

| Antioxidant | Copper-catalyzed human LDL oxidation | 1 - 20 µM | Conjugated diene formation, Electrophoretic mobility | Concentration-dependent prevention of LDL oxidation | [2] |

| Fe2+-induced oxidative stress in endothelial cells | Not specified | Thiobarbituric acid-reactive substances (TBARS) | Significant attenuation of cell membrane oxidative modification | [2] | |

| Fenton's reagent-induced stress in endothelial cells | Not specified | Cell Viability (MTT assay) | Effective minimization of cell viability loss | [2] | |

| H2O2/FeSO4-induced impairment in rat aorta | Not specified | Endothelium-dependent relaxation to acetylcholine | Significant reversal of impairment | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Macrophage Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to assess the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Cell Culture: RAW264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Chamber Preparation: A Boyden chamber apparatus is used, which consists of two compartments separated by a porous membrane (e.g., 8 µm pore size). The lower chamber is filled with a solution containing the chemoattractant (e.g., C5a).

-

Cell Treatment: Macrophages are pre-incubated with various concentrations of this compound or a vehicle control for a specified time.

-

Assay Procedure: The treated macrophages are placed in the upper chamber of the Boyden apparatus. The chamber is then incubated to allow cell migration through the membrane towards the chemoattractant in the lower chamber.

-

Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with Giemsa stain), and counted under a microscope. The percentage of inhibition is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle control group.

Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in a sample.

-

Cell Stimulation: RAW264.7 macrophages are seeded in multi-well plates and treated with various concentrations of this compound before being stimulated with C5a to induce cytokine production.

-

Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-1β).

-

The plate is washed, and the collected cell culture supernatants and standards of known cytokine concentrations are added to the wells.

-

After incubation and washing, a detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Following another incubation and washing step, a substrate solution is added, which is converted by the enzyme into a colored product.

-

The absorbance of the colored product is measured using a microplate reader.

-

-

Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the cytokine standards.

LDL Oxidation Assay

This assay measures the susceptibility of LDL to oxidation, a key process in atherosclerosis.

-

LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.

-

Oxidation Induction: The isolated LDL is incubated with a pro-oxidant, such as copper sulfate (CuSO4), in the presence or absence of various concentrations of this compound.

-

Monitoring Oxidation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: The antioxidant capacity of this compound is evaluated by its ability to prolong the lag phase (the initial phase before rapid oxidation) and reduce the rate of conjugated diene formation compared to the control.

Endothelial Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture and Treatment: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of this compound followed by exposure to an oxidative stressor (e.g., Fenton's reagent).

-

MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. After an incubation period, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The protective effect of this compound is determined by comparing the viability of treated cells to that of untreated, stressed cells.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action and experimental workflows for this compound based on the available data.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Antioxidant mechanisms of this compound.

Caption: Experimental workflow for macrophage chemotaxis assay.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutics targeting inflammatory and oxidative stress-related diseases. The data summarized in this guide underscore its potential and provide a foundation for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its anti-inflammatory mechanism.

-

In vivo studies to validate the anti-inflammatory and antioxidant efficacy of this compound in relevant animal models of disease.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogs of this compound.

-

Exploring other potential therapeutic applications , such as in neuroprotection and cancer, where inflammation and oxidative stress play a significant role.

This technical guide serves as a comprehensive resource for the scientific community, aiming to stimulate further research into the promising therapeutic applications of this compound.

References

- 1. Anti-inflammatory properties of this compound: modulation of complement 5a-induced chemotaxis and inflammatory cytokines production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of this compound: prevention of copper-induced LDL peroxidation and amelioration of free radical-induced oxidative stress of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Journey of Piperlactam S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlactam S, a member of the aristolactam class of alkaloids, has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. Initially isolated from Piper kadsura, this natural compound has demonstrated potent inhibitory effects on key inflammatory pathways and cellular oxidative stress. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It includes a compilation of quantitative biological data, detailed experimental methodologies for its isolation, and a proposed synthetic approach based on established methods for aristolactam alkaloids. Furthermore, this guide elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers exploring its therapeutic potential.

Discovery and History

This compound was first reported as a constituent of the stems of Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine. A key study that contributed to the understanding of the chemical constituents of this plant was published by Lin et al. in 2006, which identified several aristolactam alkaloids, including this compound, from this species[1]. The isolation and characterization of this compound were pivotal in uncovering the pharmacological potential of this class of compounds derived from the Piper genus[1]. Aristolactam alkaloids, characterized by their phenanthrene-lactam fused ring system, have been isolated from various plant families, but their presence in Piperaceae has been a subject of significant phytochemical investigation[1]. The initial discovery of this compound paved the way for further studies into its biological activities, particularly its potent anti-inflammatory and antioxidant effects.

Physicochemical Properties

Biological Activity

This compound has demonstrated significant biological activity in preclinical studies, primarily as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating the chemotactic response of macrophages. Specifically, it has been shown to inhibit the migration of RAW264.7 macrophages induced by complement 5a (C5a), a potent chemoattractant involved in inflammatory responses[2]. This inhibition is concentration-dependent, with a reported IC50 value of 4.5 ± 0.3 µM[2]. Beyond inhibiting cell migration, this compound also suppresses the C5a-stimulated release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[2].

Antioxidant Activity

The antioxidant properties of this compound are well-documented. It effectively prevents the copper-induced peroxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. This protective effect is observed in a concentration-dependent manner. Furthermore, this compound has been shown to potently inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear neutrophils stimulated by phorbol myristate acetate (PMA), with a reported IC50 value of 7.0 µM.

Quantitative Data Summary

| Biological Activity | Assay System | Endpoint | Result | Reference |

| Anti-inflammatory | C5a-induced chemotaxis of RAW264.7 macrophages | IC50 | 4.5 ± 0.3 µM | [2] |

| Antioxidant | PMA-induced ROS production in human neutrophils | IC50 | 7.0 µM |

Experimental Protocols

Isolation of this compound from Piper kadsura

The following is a generalized protocol based on methods for isolating aristolactam alkaloids from Piper species, as specific details from the original discovery paper by Lin et al. (2006) are not fully available.

-

Extraction: Dried and powdered stems of Piper kadsura are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Proposed Total Synthesis of this compound

-

Synthesis of a Substituted Benzamide: The synthesis would commence with the preparation of a suitably substituted benzamide, which will form the core of the phenanthrene ring system.

-

Ruthenium-Catalyzed C-H/N-H Annulation: The substituted benzamide would then undergo a ruthenium-catalyzed C-H/N-H annulation with an appropriate alkene to construct the isoindolinone core.

-

Dehydro-Diels-Alder Reaction: The resulting isoindolinone would then be subjected to a dehydro-Diels-Alder reaction with a benzyne dienophile to form the phenanthrene ring system characteristic of aristolactams.

-

Final Modifications: Subsequent functional group manipulations would be carried out to complete the synthesis of this compound.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Inhibition of C5a-Induced Chemotaxis

This compound interferes with the signaling cascade initiated by the binding of C5a to its receptor (C5aR), a G protein-coupled receptor (GPCR). This inhibition likely involves the modulation of downstream effectors such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for cell migration.

Caption: Proposed mechanism of this compound in inhibiting C5a-mediated signaling.

Inhibition of PMA-Induced ROS Production

PMA is a potent activator of Protein Kinase C (PKC), which in turn can activate NADPH oxidase (NOX), a major source of cellular ROS. This compound likely inhibits this pathway, leading to a reduction in oxidative stress.

Caption: Proposed mechanism of this compound in reducing PMA-induced ROS.

Future Perspectives

This compound represents a promising natural product lead for the development of novel anti-inflammatory and antioxidant therapies. Future research should focus on elucidating the precise molecular targets of this compound within the C5a and NADPH oxidase signaling pathways. The development of a robust and scalable total synthesis will be crucial for enabling further preclinical and clinical investigations. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the design of even more potent and selective analogs with improved pharmacokinetic properties. Given its dual action against inflammation and oxidative stress, this compound holds potential for the treatment of a range of chronic diseases where these processes play a key pathological role.

References

An In-depth Technical Guide to the Solubility of Piperlactam S

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Piperlactam S, a compound of interest for its potential therapeutic applications. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on the established experimental protocols for determining solubility and provides a framework for researchers to conduct their own assessments.

Introduction to this compound

This compound is a naturally occurring alkaloid that has been isolated from plants of the Piper genus. It has garnered attention in the scientific community for its potential biological activities, including anti-inflammatory and anti-cancer properties. A thorough understanding of its solubility in various solvents is a critical first step in the preclinical development process, as it directly impacts formulation, bioavailability, and the design of in vitro and in vivo experiments.

Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, solubility is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major challenge for the formulation of many promising drug candidates.

Experimental Protocol for Determining Solubility: The Shake-Flask Method

The most widely recognized and accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This technique is a cornerstone of pharmaceutical research for its reliability.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Detailed Methodology:

-

Preparation of the Solvent System: Select a range of solvents of varying polarities. Common choices include water, phosphate-buffered saline (PBS) at various pH levels (e.g., pH 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile.

-

Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container, such as a glass vial or flask. The excess solid should be visually apparent.

-

Equilibration: The containers are then agitated, typically using an orbital shaker or a magnetic stirrer, at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to ensure equilibrium is achieved. This process often takes 24 to 72 hours.[1]

-

Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is commonly achieved through centrifugation to pellet the solid material, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[1]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose. A calibration curve with known concentrations of this compound is used to determine the concentration in the experimental samples.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL or µg/mL) or as a molar concentration (e.g., mM or µM) at the specified temperature and pH.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Quantitative Solubility Data for this compound

Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Water | 25 | 7.0 | Data not available |

| PBS | 25 | 7.4 | Data not available |

| Ethanol | 25 | N/A | Data not available |

| Methanol | 25 | N/A | Data not available |

| DMSO | 25 | N/A | Data not available |

| Acetonitrile | 25 | N/A | Data not available |

This table is provided as a template for reporting experimentally determined solubility data.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. While research has pointed to its potential anti-inflammatory and anti-cancer activities, the specific protein targets and downstream signaling cascades have not been definitively identified for this compound.

Compounds from the same plant genus, such as piperine, have been shown to modulate various signaling pathways, including PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and inflammation. However, it is crucial to note that this information pertains to a different, albeit related, molecule and may not be directly applicable to this compound. Further research is required to delineate the specific signaling pathways modulated by this compound.

The following diagram illustrates a generalized signaling pathway that is often implicated in the biological activities of natural products with anti-inflammatory and anti-cancer effects. This is a hypothetical representation and not a confirmed pathway for this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed experimental protocol for the shake-flask method and the accompanying workflow diagram offer a clear path for obtaining reliable solubility data. A thorough understanding of the solubility of this compound will be instrumental in advancing its development as a potential therapeutic agent. Future research should also focus on elucidating its precise mechanism of action and identifying the specific signaling pathways it modulates.

References

An In-depth Technical Guide to the Thermal Stability of Piperlactam S

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental data on the thermal stability of a compound designated as "Piperlactam S." The existence of this specific compound under this name in the public domain is not confirmed. This guide, therefore, provides a framework for assessing the thermal stability of a novel compound like this compound, intended for researchers, scientists, and drug development professionals. It outlines the standard methodologies and presents illustrative data from related compounds.

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical quality attribute of an active pharmaceutical ingredient (API). It dictates the substance's ability to resist chemical and physical changes upon exposure to heat. For drug development professionals, understanding the thermal profile of a compound is paramount for several reasons:

-

Manufacturing Process Development: Knowledge of decomposition temperatures is crucial for designing safe and effective manufacturing processes, such as drying, milling, and formulation, which may involve heat.

-

Storage and Shelf-life: Thermal stability data informs the determination of appropriate storage conditions and the establishment of a product's shelf-life.

-

Safety Assessment: Uncontrolled thermal decomposition can lead to the formation of potentially toxic impurities and, in some cases, poses risks of exothermic events.

The primary techniques employed to evaluate the thermal stability of a pharmaceutical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Key Experimental Techniques for Thermal Stability Assessment

2.1 Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its residual mass. The output is a thermogram, a plot of mass versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.

2.2 Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] DSC is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[4] For a pure crystalline solid, DSC will show a sharp endothermic peak at its melting point. Decomposition events are typically observed as exothermic peaks.[3]

Thermal Properties of Related Piperidone Structures

While no data exists for "this compound," the following table summarizes the limited thermal information found for structurally related compounds to illustrate the type of data obtained from thermal analysis. A "piperlactam" is a lactam with a six-membered ring, also known as a piperidone. 2-Piperidone is also referred to as δ-valerolactam.[5][6]

| Compound/Material | Analytical Method | Key Thermal Events | Reference(s) |

| 2-Piperidone (δ-Valerolactam) | Not Specified | Triple Point Temperature: 342.3 K (69.15 °C) | [7] |

| Polyamide containing 1-Phenethyl-4-Piperidone moiety | TGA | Thermal decomposition occurs between 350 °C and 550 °C. | [1] |

| γ-valerolactone (a five-membered ring lactone) | Flow Reactor | Thermal decomposition begins at temperatures above 600°C, with 98% decomposition at 800°C. | [8] |

Note: This data is for illustrative purposes only and does not represent the thermal stability of this compound.

Experimental Protocols

The following are generalized experimental protocols for TGA and DSC analysis, which would be suitable for determining the thermal stability of a novel compound like this compound.

4.1 Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The crucible is placed on the TGA balance.

-

Experimental Conditions:

-

Atmosphere: The analysis is run under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of mass loss at different stages.

4.2 Protocol for Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: The DSC cell is purged with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a temperature beyond any expected thermal events at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify the temperatures and enthalpies of endothermic events (like melting) and exothermic events (like decomposition).

Visualizations

5.1 Experimental Workflow for Thermal Stability Assessment

5.2 Conceptual Thermal Decomposition Pathway

Conclusion

The thermal stability of "this compound" remains undetermined due to a lack of available data in the scientific literature. For any new pharmaceutical compound, a thorough investigation using techniques such as TGA and DSC is essential. The protocols and workflows outlined in this guide provide a standard framework for researchers and drug development professionals to conduct such an analysis. The resulting data on decomposition temperatures, melting points, and other thermal events are critical for ensuring the safety, efficacy, and quality of the final drug product. Experimental determination of these properties for this compound is a necessary step in its development pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. 2-Piperidinone - Wikipedia [en.wikipedia.org]

- 6. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. piperidinone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Piperolactam Alkaloids

A Note on Nomenclature: The query specified "Piperlactam S". Extensive literature searches did not yield information on a compound with this specific name. However, a class of related alkaloids known as piperolactams (e.g., Piperolactam A, B, C, and D) are well-documented. It is presumed that the query intended to refer to one of these compounds or the class in general. This document will focus on the analytical methods applicable to these piperolactams, with a primary focus on Piperolactam A as a representative compound.

Introduction

Piperlactams are a group of aristolactam-type alkaloids found in various plant species of the Piper genus, such as Piper longum (long pepper) and Piper nigrum (black pepper).[1][2] These compounds have garnered interest due to their potential biological activities.[3][4] Accurate and sensitive analytical methods are crucial for their identification, quantification, and characterization in plant extracts and biological matrices for research, drug development, and quality control purposes. This document provides detailed application notes and protocols for the detection and analysis of piperolactams using modern analytical techniques.

Analytical Methodologies

A variety of analytical techniques can be employed for the analysis of piperolactams. The choice of method depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of piperolactams from complex mixtures.[5][6]

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The separation can be optimized by adjusting the composition of the mobile phase, the type of stationary phase, and other chromatographic parameters.

-

Detection:

-

UV/Vis Detection: Piperolactams exhibit UV absorbance, making UV detection a straightforward and robust method for their quantification.[2][6]

-

Mass Spectrometry (MS) Detection (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the identification and quantification of piperolactams even at low concentrations.[7][8] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of elemental composition.[7]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isolated piperolactams.[2][3]

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of nuclei in a magnetic field, detailed information about the molecular structure, including connectivity and spatial arrangement of atoms, can be obtained.

-

Applications:

-

1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Reveals correlations between different nuclei, enabling the unambiguous assignment of the chemical structure.[9]

-

Experimental Protocols

Protocol 1: Extraction of Piperolactams from Plant Material

This protocol describes a general procedure for the extraction of piperolactams from dried and powdered plant material (e.g., roots or leaves of Piper species).

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

n-hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Maceration: Soak the dried and powdered plant material (e.g., 10 kg) in methanol (e.g., 100 L) for 3 days at room temperature.[3]

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude solid extract.[3]

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography:

-

Pack a glass column with silica gel 60 as the stationary phase.

-

Dissolve the crude extract or a specific fraction in a minimal amount of a suitable solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[3]

-

Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the target piperolactam(s).

-

Evaporate the solvent from the combined fractions to obtain the isolated compound.

-

Protocol 2: HPLC-UV Analysis of Piperolactam A

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of Piperolactam A. This method is adapted from general procedures for analyzing compounds from Piper species.[6][10]

Instrumentation:

-